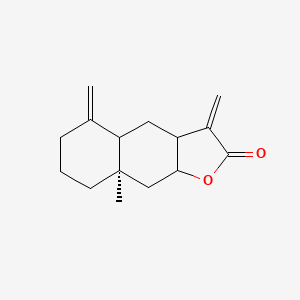
(+)-Isoalantolactone;Isohelenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoalantolactone can be synthesized through various chemical reactions. One common method involves the Michael reaction, where active methylene compounds react with isoalantolactone to form adducts. Another method is the Heck reaction, which involves the coupling of aryl halides with isoalantolactone .
Industrial Production Methods: Industrial production of isoalantolactone typically involves extraction from the roots of Inula helenium using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate isoalantolactone .
Analyse Des Réactions Chimiques
Types of Reactions: Isoalantolactone undergoes various chemical reactions, including:
Oxidation: Isoalantolactone can be oxidized to form epoxides.
Reduction: Reduction reactions can convert isoalantolactone into its corresponding alcohols.
Substitution: Isoalantolactone can undergo substitution reactions with nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Amines and other nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isoalantolactone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Mécanisme D'action
Isoalantolactone exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Antitumor: Induces apoptosis and cell cycle arrest in cancer cells by generating reactive oxygen species (ROS) and activating caspases.
Neuroprotective: Protects neurons by reducing oxidative stress and inhibiting inflammatory pathways
Comparaison Avec Des Composés Similaires
Alantolactone: Another sesquiterpene lactone found in Inula helenium with similar pharmacological properties.
Helenalin: A sesquiterpene lactone with potent anti-inflammatory and anticancer activities.
Parthenolide: Known for its anti-inflammatory and anticancer effects, commonly found in feverfew (Tanacetum parthenium).
Uniqueness: Isoalantolactone is unique due to its broad spectrum of biological activities and its potential as a lead compound for drug development. Its ability to modulate multiple signaling pathways and its relatively low toxicity make it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(8aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11?,12?,13?,15-/m1/s1 |
Clé InChI |
CVUANYCQTOGILD-CDKPOMLUSA-N |
SMILES isomérique |
C[C@]12CCCC(=C)C1CC3C(C2)OC(=O)C3=C |
SMILES canonique |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



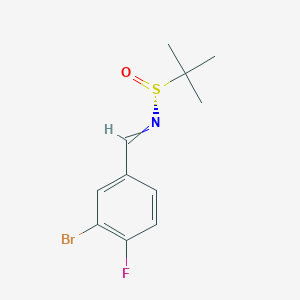
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
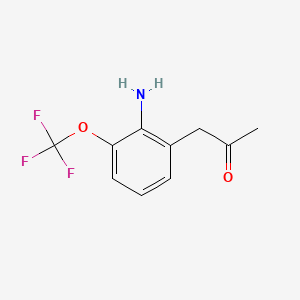


![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)

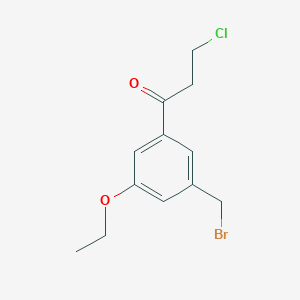
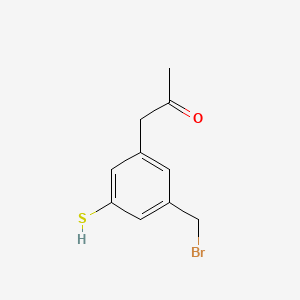
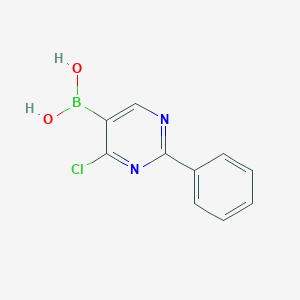
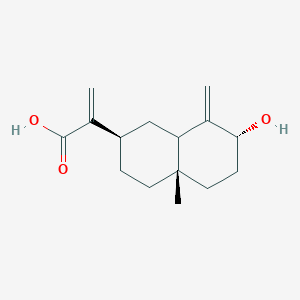

![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
